molecular formula C17H11FN2O5 B7683218 Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate

Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate

Cat. No. B7683218
M. Wt: 342.28 g/mol
InChI Key: QLAZLDHLBNCZFM-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate, also known as MFCP, is a chemical compound with potential applications in scientific research. It belongs to the class of organic compounds known as nitrobenzenes, which are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. MFCP is a relatively new compound that has gained attention due to its unique properties and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate is not fully understood, but it is believed to interact with specific proteins in the body, leading to changes in their activity. Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has been shown to inhibit the activity of certain enzymes, including tyrosine kinases and proteases, which are involved in various cellular processes. Additionally, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has been shown to modulate the activity of ion channels, which play a critical role in the transmission of signals between cells.
Biochemical and Physiological Effects:
Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has also been shown to have anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines in vitro and in vivo. Additionally, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has been shown to modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability.

Advantages and Limitations for Lab Experiments

Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has a unique structure that allows for modifications to be made to the molecule, making it a versatile tool for drug discovery and development. However, there are also limitations to the use of Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has not been extensively studied in vivo, limiting its potential applications in animal models.

Future Directions

There are several future directions for research on Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate. One area of focus is the development of Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate derivatives with improved efficacy and selectivity. Another area of focus is the investigation of the pharmacokinetics and pharmacodynamics of Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate in vivo, which could provide insights into its potential as a therapeutic agent. Additionally, further studies are needed to elucidate the mechanism of action of Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate and its role in various cellular processes. Overall, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate is a promising compound with potential applications in various fields of scientific research.

Synthesis Methods

Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate can be synthesized through a multi-step reaction process starting from commercially available starting materials. The synthesis involves the reaction of 4-fluorophenol with 3-nitrobenzoyl chloride to form 4-(4-fluorophenoxy)-3-nitrobenzoyl chloride. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to form the final product, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate. The synthesis of Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate can be used as a starting point for the development of new drugs targeting specific diseases. The unique structure of Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate allows for modifications to be made to the molecule to improve its efficacy and selectivity. In biochemistry, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate can be used to study the interactions between proteins and small molecules, providing insights into the mechanism of action of various biological processes. In pharmacology, Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate can be used to screen for potential drug candidates, as well as to investigate the pharmacokinetics and pharmacodynamics of existing drugs.

properties

IUPAC Name

methyl (Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O5/c1-24-17(21)12(10-19)8-11-2-7-16(15(9-11)20(22)23)25-14-5-3-13(18)4-6-14/h2-9H,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAZLDHLBNCZFM-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC(=C(C=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CC(=C(C=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate

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